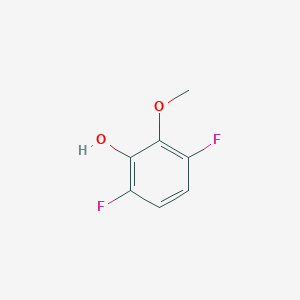

3,6-Difluoro-2-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-difluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQMZOBMVSWMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-22-1 | |

| Record name | 3,6-Difluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3,6-Difluoro-2-methoxyphenol (CAS No. 75626-22-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Difluoro-2-methoxyphenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a valuable building block in the design and development of novel therapeutic agents. Detailed experimental protocols, where available, and relevant analytical data are presented to support research and development activities.

Introduction

This compound, registered under CAS number 75626-22-1, is a polysubstituted phenol derivative.[1] The strategic incorporation of fluorine atoms and a methoxy group onto the phenolic scaffold imparts unique physicochemical properties that are highly desirable in drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxyphenol moiety, a common feature in many natural products and pharmaceuticals, can participate in crucial hydrogen bonding interactions with biological targets. This guide aims to provide a detailed technical resource for researchers utilizing this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75626-22-1 | [1] |

| Molecular Formula | C₇H₆F₂O₂ | [1] |

| Molecular Weight | 160.12 g/mol | |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=C(C=CC(=C1O)F)F | [1] |

| Predicted XlogP | 1.7 | [1] |

| Monoisotopic Mass | 160.03358 Da | [1] |

Synthesis and Reactivity

As a functionalized phenol, this compound is expected to exhibit reactivity characteristic of this class of compounds. The hydroxyl group can be readily derivatized, for instance, through etherification or esterification. The aromatic ring is activated towards electrophilic substitution, although the directing effects of the existing substituents will govern the regioselectivity of such reactions.

Potential Use in Suzuki-Miyaura Coupling

This compound can serve as a precursor to organoboron reagents for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The phenolic hydroxyl would first need to be converted into a more suitable leaving group, such as a triflate, or the molecule could be derivatized to introduce a boronic acid or ester functionality. A generalized workflow for such an application is depicted below.

Caption: Generalized workflow for the potential application of this compound in Suzuki-Miyaura cross-coupling reactions.

Biological Activity and Applications in Drug Discovery

Specific biological activity data for this compound is not extensively documented in publicly available literature. However, the broader class of 2-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory properties. For instance, studies on various 2-methoxyphenol derivatives have explored their potential as COX-2 inhibitors.[2]

The structural motifs present in this compound make it a highly attractive building block for medicinal chemistry programs. The strategic placement of two fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of the phenolic hydroxyl group, which can be critical for target binding.

Rationale as a Synthetic Building Block

The utility of this compound in drug discovery can be rationalized by its potential to be incorporated into larger, more complex molecules. Its functional handles (hydroxyl and methoxy groups, and the aromatic ring) allow for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

Caption: Logical relationship of the structural features of this compound to its advantages in drug design.

Experimental Protocols (General)

While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of a related compound, 2,3-difluoro-6-nitrophenol, from 2,3,4-trifluoronitrobenzene is provided as a reference for the types of transformations that may be involved.

Exemplary Protocol: Synthesis of 2,3-difluoro-6-nitrophenol

-

Reaction: 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.

-

Temperature: The reaction is conducted at temperatures between approximately 20°C and 100°C.

-

Work-up: The pH of the reaction mixture is adjusted to about 1 to 6 by the addition of acid. The resulting product is then purified by steam distillation.

-

Isolation: The 2,3-difluoro-6-nitrophenol is isolated after cooling.

-

Note: This process is noted for not requiring organic solvents in any of its steps.

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a platform for the development of novel molecules with potentially enhanced pharmacological properties. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features suggest significant potential for its application in the design of new therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this compound is warranted.

References

3,6-Difluoro-2-methoxyphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,6-Difluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and predictive models to offer a thorough profile.

Chemical and Physical Properties

This compound, also known as 3,6-Difluoroguaiacol, possesses a unique substitution pattern on the phenol ring that is expected to influence its chemical and biological characteristics. The presence of two electron-withdrawing fluorine atoms can significantly impact the acidity of the phenolic hydroxyl group, its reactivity, and its metabolic stability.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 75626-22-1 | [1][2][3] |

| Molecular Formula | C₇H₆F₂O₂ | [1] |

| Molecular Weight | 160.12 g/mol | [1] |

| Monoisotopic Mass | 160.03358 Da | [1] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is predicted. | General knowledge |

| Predicted XlogP | 1.7 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis could start from 1,4-difluoro-2-methoxybenzene (2,5-difluoroanisole), which is commercially available. The synthesis would proceed via a directed ortho-metalation followed by reaction with an electrophilic oxygen source.

Experimental Protocols

The following are generalized experimental protocols for key steps in the proposed synthesis and purification, adapted from procedures for similar compounds.

Step 1: Directed ortho-Metalation and Hydroxylation (Proposed)

-

To a solution of 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add trimethyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with an aqueous solution of hydrogen peroxide and sodium hydroxide, or an alternative workup for boronic ester hydrolysis and oxidation to the phenol.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification by Column Chromatography (General Protocol)

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm), each integrating to 1H. These would likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atoms and each other.

-

Methoxy Protons: A singlet integrating to 3H is expected for the methoxy group (-OCH₃), typically in the range of 3.8-4.0 ppm.[4]

-

Phenolic Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 100-160 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbons bonded to the oxygen of the hydroxyl and methoxy groups will be deshielded.

-

Methoxy Carbon: A single signal for the methoxy carbon is expected around 55-65 ppm.[5]

FT-IR Spectroscopy:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: C-O stretching vibrations for the phenol and ether linkages are expected in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region.

Biological Activity and Potential Signaling Pathways

Phenolic compounds, including methoxyphenols, are known for their antioxidant and anti-inflammatory properties. The guaiacol (2-methoxyphenol) skeleton is a key component in many biologically active molecules.[6]

Antioxidant Activity: The antioxidant activity of phenols is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance. The fluorine substituents on this compound are expected to influence its antioxidant potential by modifying the bond dissociation enthalpy of the O-H bond.

Anti-Inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. While there is no specific data for this compound, related methoxyphenolic compounds have been shown to inhibit the production of pro-inflammatory mediators.[7] This is often achieved through the inhibition of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.[8] For instance, some methoxyphenols have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[7]

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the data for the related compound 2-methoxyphenol, the following precautions should be taken[1]:

-

Hazards: Harmful if swallowed or inhaled. Causes serious eye damage and may cause damage to organs. May cause drowsiness or dizziness. Harmful to aquatic life with long-lasting effects.[1]

-

Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Storage: Keep the container tightly closed. Store in a cool, dry place, locked up.[1]

-

First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

-

References

- 1. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 75626-22-1 | Benchchem [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. PubChemLite - 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3,6-Difluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3,6-difluoro-2-methoxyphenol, a valuable fluorinated building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis route, this document details a logical, two-step approach derived from established and reliable methodologies in aromatic chemistry. The proposed pathway begins with the synthesis of the key intermediate, 2,5-difluoroanisole, followed by a regioselective ortho-hydroxylation to yield the final product.

This guide provides detailed experimental protocols for each key transformation, based on analogous reactions found in the literature. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in two main stages:

-

Synthesis of 2,5-Difluoroanisole: This intermediate is proposed to be synthesized via the methylation of commercially available 2,5-difluorophenol. This is a standard Williamson ether synthesis.

-

Directed ortho-Hydroxylation: The key step to introduce the hydroxyl group at the desired position is a Directed ortho-Metalation (DoM) reaction.[1] The methoxy group of 2,5-difluoroanisole directs the lithiation to the adjacent C6 position. The resulting aryllithium intermediate is then quenched with an electrophilic boron source, followed by oxidation to yield the target phenol.

The overall transformation is depicted in the following workflow:

Figure 1: Overall workflow for the proposed synthesis of this compound.

Step 1: Synthesis of 2,5-Difluoroanisole from 2,5-Difluorophenol

This step involves the methylation of the hydroxyl group of 2,5-difluorophenol. A standard Williamson ether synthesis using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base is a reliable method.

Experimental Protocol: Methylation

The following protocol is adapted from standard methylation procedures for phenols.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,5-difluorophenol (1.0 eq) and anhydrous acetone or acetonitrile as the solvent.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Methylation: Heat the mixture to reflux. Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise from the dropping funnel over 30 minutes.

-

Reaction Monitoring: Continue to reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,5-difluoroanisole. The product can be further purified by vacuum distillation.

Quantitative Data for Step 1

| Parameter | Value |

| Starting Material | 2,5-Difluorophenol |

| Reagents | Dimethyl sulfate, Potassium carbonate |

| Solvent | Acetone or Acetonitrile |

| Reaction Time | 3-5 hours |

| Reaction Temperature | Reflux |

| Typical Yield | >90% |

| Purity | >98% after purification |

Step 2: Directed ortho-Hydroxylation of 2,5-Difluoroanisole

This step utilizes the principle of Directed ortho-Metalation (DoM), where the methoxy group directs the deprotonation to the adjacent ortho position.[1][2] The resulting aryllithium is then converted to the phenol.

Logical Diagram of Directed ortho-Metalation

Figure 2: Step-by-step pathway for the directed ortho-hydroxylation of 2,5-difluoroanisole.

Experimental Protocol: ortho-Hydroxylation

The following protocol is based on established procedures for the ortho-lithiation and subsequent hydroxylation of substituted anisoles.[3]

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Initial Solution: Add anhydrous tetrahydrofuran (THF) to the flask, followed by 2,5-difluoroanisole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically as a solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Boronation: To the aryllithium solution, add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Oxidative Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a 30% solution of hydrogen peroxide (H₂O₂), followed by a 3 M aqueous solution of sodium hydroxide (NaOH).

-

Reaction Quenching and Extraction: Stir the mixture at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer with 2 M HCl and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data for Step 2

| Parameter | Value |

| Starting Material | 2,5-Difluoroanisole |

| Reagents | n-Butyllithium, Trimethyl borate, Hydrogen peroxide, Sodium hydroxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Time | 4-6 hours |

| Reaction Temperature | -78 °C to Room Temperature |

| Typical Yield | 60-80% (based on analogous reactions) |

| Purity | >98% after purification |

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses. All glassware must be thoroughly dried to prevent reaction with moisture.

-

Dimethyl sulfate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate gloves.

-

Hydrogen peroxide (30%) is a strong oxidizing agent. Avoid contact with skin and combustible materials.

Conclusion

The proposed two-step synthesis provides a robust and logical pathway to this compound for research and development purposes. By leveraging a standard Williamson ether synthesis and a highly regioselective Directed ortho-Metalation, this guide offers a clear and detailed methodology for obtaining this valuable fluorinated building block. The provided protocols, data, and diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

Spectroscopic Profile of 3,6-Difluoro-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,6-Difluoro-2-methoxyphenol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds, namely 2,6-difluorophenol and 2,5-difluoroanisole. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of fluorinated phenols and anisoles.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 5.0 - 6.0 | Broad Singlet | - |

| H4 | 6.8 - 7.2 | Triplet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H5 | 6.6 - 6.9 | Triplet of doublets | J(H-F) ≈ 9-11, J(H-H) ≈ 8-9 |

| OCH₃ | 3.8 - 4.0 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 (C-O) | 140 - 145 | Doublet of doublets | J(C-F) ≈ 5-10 |

| C2 (C-OCH₃) | 148 - 152 | Doublet | J(C-F) ≈ 240-250 |

| C3 (C-F) | 152 - 156 | Doublet | J(C-F) ≈ 240-250 |

| C4 | 115 - 120 | Doublet | J(C-F) ≈ 3-5 |

| C5 | 110 - 115 | Doublet | J(C-F) ≈ 20-25 |

| C6 (C-F) | 155 - 160 | Doublet | J(C-F) ≈ 245-255 |

| OCH₃ | 55 - 60 | Singlet | - |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H | 3200 - 3600 (broad) | Stretching, hydrogen-bonded |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (in OCH₃) | 2850 - 2950 | Stretching |

| Aromatic C=C | 1500 - 1600 | Ring Stretching |

| C-O (Aryl ether) | 1200 - 1280 | Stretching |

| C-F | 1100 - 1300 | Stretching |

| O-H | 1300 - 1450 | Bending |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 160.03 | Molecular Ion |

| [M-CH₃]⁺ | 145.01 | Loss of methyl radical |

| [M-CHO]⁺ | 131.02 | Loss of formyl radical |

| [M-OCH₃]⁺ | 129.02 | Loss of methoxy radical |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivity.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Ensure complete dissolution by gentle vortexing.[1]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.[1]

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum with a spectral width of approximately -2 to 12 ppm.

-

For ¹³C NMR, acquire the spectrum with a spectral width of approximately 0 to 200 ppm, using a proton-decoupled pulse sequence.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[2][3]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC) or a direct infusion pump.

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., EI), where it is bombarded with electrons to form a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Navigating the Spectral Landscape: An In-depth NMR Analysis of 3,6-Difluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This technical guide provides a comprehensive analysis of the NMR characteristics of 3,6-Difluoro-2-methoxyphenol, a compound of interest in medicinal chemistry due to the modulatory effects of fluorine substitution on biological activity.[1] This document outlines predicted NMR data, detailed experimental protocols for data acquisition, and visual workflows to guide researchers in their analytical endeavors.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 6.8 - 7.1 | ddd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 1-2 Hz |

| H5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz, J(H-F) ≈ 4-5 Hz |

| OCH₃ | 3.8 - 4.0 | s | - |

| OH | 5.0 - 6.0 | br s | - |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C1 (C-O) | 145 - 150 | d, J ≈ 10-15 Hz |

| C2 (C-OCH₃) | 140 - 145 | d, J ≈ 10-15 Hz |

| C3 (C-F) | 150 - 155 | d, J ≈ 240-250 Hz |

| C4 | 110 - 115 | dd, J ≈ 5-10 Hz, J ≈ 2-5 Hz |

| C5 | 115 - 120 | dd, J ≈ 20-25 Hz, J ≈ 5-10 Hz |

| C6 (C-F) | 155 - 160 | d, J ≈ 245-255 Hz |

| OCH₃ | 56 - 60 | - |

Predicted in CDCl₃ solvent.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F3 | -120 to -130 | dd | J(F-F) ≈ 15-20 Hz, J(F-H) ≈ 8-10 Hz |

| F6 | -115 to -125 | dd | J(F-F) ≈ 15-20 Hz, J(F-H) ≈ 8-10 Hz |

Relative to CFCl₃ as a reference.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following detailed experimental protocols are recommended.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a high-purity deuterated solvent such as Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Degassing (Optional): For samples where paramagnetic impurities like dissolved oxygen could cause line broadening, degassing is recommended. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by utilizing the freeze-pump-thaw method.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.[4]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay of at least 5 times the longest T₁ of interest is necessary.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a standard starting point.

-

Spectral Width (SW): A spectral width of 200-240 ppm is generally sufficient to cover the chemical shifts of most organic compounds.[5]

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.

-

Number of Scans (NS): 16 to 64 scans are usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically used.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.

-

Spectral Width (SW): A wide spectral width of around 250-300 ppm is recommended to encompass the large chemical shift range of fluorine.[1]

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Visualizing the Workflow

To provide a clear overview of the experimental and analytical process, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Infrared Spectrum of 3,6-Difluoro-2-methoxyphenol

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3,6-Difluoro-2-methoxyphenol. It is intended for researchers, scientists, and professionals in drug development who are utilizing spectroscopic techniques for the identification and characterization of complex organic molecules. This document outlines the theoretical vibrational modes, presents a summary of expected absorption bands in a structured format, and includes a detailed experimental protocol for acquiring an IR spectrum of a solid organic compound.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is predicted to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The presence of a hydroxyl group, a methoxy group, a benzene ring, and carbon-fluorine bonds will each give rise to characteristic peaks. The interpretation of these peaks is crucial for the structural elucidation of the molecule.

The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is characterized by absorptions that are typical of specific bonds, while the fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the predicted key infrared absorption bands for this compound, along with their expected wavenumber ranges, intensities, and corresponding vibrational modes. These predictions are based on established correlations for substituted phenols and aromatic compounds.[1][2]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) | Phenolic Hydroxyl |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic Ring |

| 2960 - 2850 | Medium to Weak | C-H stretch | Methoxy Group (-OCH₃) |

| 1620 - 1580 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1520 - 1470 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H bend (asymmetric) | Methoxy Group (-OCH₃) |

| 1260 - 1200 | Strong | C-O stretch | Aryl Ether |

| 1200 - 1150 | Strong | C-O stretch | Phenolic Hydroxyl |

| 1100 - 1000 | Strong | C-F stretch | Aryl Fluoride |

| 900 - 675 | Strong | C-H out-of-plane bend | Aromatic Ring |

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid and liquid samples.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

The solid sample (a few milligrams of this compound)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and free from any residues from previous measurements.

-

Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, even layer of the sample on the crystal.

-

-

Sample Spectrum Collection:

-

Acquire the IR spectrum of the sample. The instrument will ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking.

-

Analyze the positions (wavenumbers) and relative intensities of the absorption bands to identify the functional groups present in the molecule and to confirm its identity by comparing the fingerprint region to a reference spectrum if available.

-

-

Cleaning:

-

After the measurement is complete, retract the press, and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any remaining sample residue.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a solid organic compound.

Caption: Workflow for IR Spectrum Acquisition and Analysis.

References

Mass Spectrometry of 3,6-Difluoro-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3,6-Difluoro-2-methoxyphenol (C₇H₆F₂O₂), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This document outlines predicted fragmentation patterns, provides relevant quantitative data, and details a generalized experimental protocol for its analysis.

Compound Overview

This compound is a substituted phenol with a molecular weight of approximately 160.03 g/mol . The presence of two fluorine atoms, a methoxy group, and a hydroxyl group on the aromatic ring dictates its chemical properties and its fragmentation behavior in a mass spectrometer.

Chemical Structure:

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for fluorinated and phenolic compounds.[1][2] Electron ionization (EI) is a common technique for the analysis of such small organic molecules and typically induces reproducible fragmentation.[3]

The predicted monoisotopic mass of the molecular ion [M]⁺˙ is 160.03358 Da.[4] The primary fragmentation pathways for related methoxyphenols often involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[5][6][7] The presence of fluorine atoms can influence the fragmentation, but the fundamental pathways are expected to be similar.[1]

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed identities of the major fragment ions of this compound under electron ionization.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 160 | [M]⁺˙ | - | C₇H₆F₂O₂⁺˙ |

| 145 | [M - CH₃]⁺ | •CH₃ | C₆H₃F₂O₂⁺ |

| 117 | [M - CH₃ - CO]⁺ | •CH₃, CO | C₅H₃F₂O⁺ |

| 131 | [M - CHO]⁺ | •CHO | C₆H₅F₂O⁺ |

| 103 | [M - CHO - CO]⁺ | •CHO, CO | C₅H₅F₂⁺ |

Predicted Collision Cross Section Data

For analysis using ion mobility-mass spectrometry, predicted collision cross section (CCS) values can be valuable for identification. The following data is available from computational predictions.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.04086 | 125.0 |

| [M+Na]⁺ | 183.02280 | 135.7 |

| [M-H]⁻ | 159.02630 | 125.9 |

| [M+NH₄]⁺ | 178.06740 | 145.9 |

| [M+K]⁺ | 198.99674 | 133.7 |

| [M]⁺ | 160.03303 | 124.1 |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard methods for the analysis of similar phenolic compounds.[5]

Sample Preparation

-

Dissolution: Dissolve a known quantity of this compound in a high-purity volatile solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.

-

Dilution: Prepare a series of dilutions (e.g., 1-100 µg/mL) in the same solvent for calibration and to determine the optimal concentration for analysis.

-

Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct mass spectrum) to all samples and calibration standards.

Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

Scan Speed: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of 3,6-Difluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Difluoro-2-methoxyphenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms and a methoxy group onto the phenol scaffold can significantly influence its physicochemical properties, including solubility, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its solubility determination, and a discussion of its potential biological relevance and metabolic pathways based on analogous compounds.

Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Slight | The hydrophobic nature of the benzene ring and the fluorine atoms likely limits solubility in water. The hydroxyl and methoxy groups can form hydrogen bonds, but this may not be sufficient to overcome the overall low polarity. |

| Ethanol | Soluble | As a polar protic solvent, ethanol is expected to effectively solvate the molecule through hydrogen bonding with the hydroxyl and methoxy groups. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. |

| Acetone | Soluble | This polar aprotic solvent can act as a hydrogen bond acceptor for the hydroxyl group, facilitating dissolution. |

| Dichloromethane (DCM) | Soluble | The overall nonpolar character contributed by the benzene ring and fluorine atoms suggests good solubility in this common organic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol such as the shake-flask method can be employed. This method is considered a reliable technique for determining equilibrium solubility.[4]

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DCM, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L).

-

Experimental Workflow```dot

Predicted Metabolic Pathways

The metabolism of fluorinated aromatic compounds is a critical aspect of their pharmacokinetic profile. The carbon-fluorine bond is generally stable, but metabolic defluorination can occur, often catalyzed by cytochrome P450 (CYP) enzymes. [5]

General Metabolic Transformations

Based on the metabolism of other fluorinated phenols and aromatic compounds, the following metabolic pathways can be predicted for this compound:

-

O-demethylation: The methoxy group can be a site for metabolism, leading to the formation of a catechol derivative.

-

Hydroxylation: The aromatic ring can undergo further hydroxylation, although the presence of two fluorine atoms might hinder this process.

-

Conjugation: The phenolic hydroxyl group is a prime site for phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.

-

Defluorination: While less common, metabolic removal of fluorine can occur, potentially leading to the formation of reactive intermediates. [6]

Conclusion

While experimental data on this compound is limited, this guide provides a foundational understanding of its likely physicochemical properties and biological characteristics based on established principles and data from analogous compounds. The provided experimental protocol offers a clear path for determining its solubility, a critical parameter for any further research and development. The predicted biological activities and metabolic pathways highlight areas for future investigation to unlock the full potential of this fluorinated phenol. Researchers are encouraged to use this guide as a starting point for their experimental designs.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,6-Difluorophenol CAS#: 28177-48-2 [m.chemicalbook.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 3,6-Difluoro-2-methoxyphenol, with a Focus on Melting Point Determination

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties of 3,6-Difluoro-2-methoxyphenol

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is crucial for researchers handling this compound, providing essential information for experimental design and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 75626-22-1 | Benchchem[1] |

| Molecular Formula | C₇H₆F₂O₂ | PubChem[2] |

| Molecular Weight | 160.12 g/mol | PubChem[2] |

| Melting Point | Data not available | N/A |

| Predicted XlogP | 1.7 | PubChem[2] |

Experimental Protocol for Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The following protocol describes a standard method for determining the melting point of a compound like this compound using a modern digital melting point apparatus.

2.1. Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

2.2. Materials and Apparatus

-

This compound sample

-

Capillary tubes (closed at one end)

-

Digital melting point apparatus (e.g., DigiMelt or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Glass tubing for loading the sample

2.3. Procedure

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom.

-

Alternatively, drop the capillary tube, closed end down, through a long glass tube onto a hard surface to achieve tight packing.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Measurement:

-

Set the starting temperature on the digital melting point apparatus to about 15-20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1 - T2.

-

-

Post-measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

It is good practice to perform at least two measurements to ensure reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity, such as a fluorinated phenol derivative, in a drug discovery context. Melting point determination is a fundamental step in the characterization of the synthesized compound.

Caption: Workflow for Synthesis, Characterization, and Biological Evaluation of a Novel Compound.

Role in Drug Development

The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[1] this compound combines the structural features of a phenol, a common pharmacophore, with the benefits of fluorination. An accurate melting point is a quality control parameter that helps ensure the identity and purity of the compound before it proceeds to further stages of drug development, such as biological screening and formulation studies. An impure compound can lead to erroneous biological data and complicate the interpretation of structure-activity relationships (SAR). Therefore, the rigorous determination of fundamental properties like the melting point is a cornerstone of efficient and successful drug discovery and development.

References

Navigating the Stability and Storage of 3,6-Difluoro-2-methoxyphenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and storage considerations for 3,6-Difluoro-2-methoxyphenol, a fluorinated phenolic compound of increasing interest to researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, and shelf-life, and for the reliability of experimental outcomes.

Core Stability Profile

This compound, a member of the substituted phenols group, possesses a unique stability profile influenced by its structural characteristics. The presence of a hydroxyl group directly attached to the aromatic ring makes it susceptible to oxidation. However, the introduction of two fluorine atoms and a methoxy group significantly modulates its chemical reactivity and metabolic stability.[1] Fluorine, being the most electronegative element, imparts increased oxidative stability to the phenolic ring due to the strength of the carbon-fluorine bond.[1]

While specific quantitative stability data for this compound is not extensively available in public literature, general principles for handling substituted phenols suggest that they require careful management to prevent degradation.[2][3] Exposure to air, light, and elevated temperatures can potentially lead to the formation of colored degradation products, indicating oxidation of the phenol moiety.[4]

Table 1: Inferred Stability of this compound Under Various Conditions

| Parameter | Condition | Expected Stability | Potential Degradation Products |

| Temperature | Ambient (20-25°C) | Moderate; long-term storage may lead to gradual degradation. | Oxidized phenolic compounds, potential polymers. |

| Refrigerated (2-8°C) | Good; recommended for long-term storage. | Minimal degradation. | |

| Elevated (>40°C) | Poor; accelerated degradation expected. | Significant formation of colored impurities. | |

| Light | Exposed to UV/Visible Light | Poor; susceptible to photo-oxidation. | Quinone-type structures, colored impurities. |

| Protected from Light | Good; essential for maintaining purity. | Minimal degradation. | |

| Atmosphere | Air (Oxygen) | Moderate; susceptible to oxidation. | Oxidized phenolic compounds. |

| Inert (Nitrogen, Argon) | Excellent; significantly inhibits oxidative degradation. | Minimal degradation. | |

| pH | Acidic | Generally stable. | |

| Neutral | Generally stable. | ||

| Basic | Less stable; increased susceptibility to oxidation. | Phenoxide formation can accelerate oxidation. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for handling substituted and fluorinated phenols.[2][5][6]

Table 2: Recommended Storage Parameters for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential oxidative processes. |

| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the electron-rich phenolic ring. |

| Light | Amber glass vial or opaque container | To protect the compound from photo-degradation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent contamination and exposure to moisture and air. |

| Handling | Use in a well-ventilated area or under a fume hood.[7][8] | To avoid inhalation and exposure, as phenols can be hazardous.[3] |

Experimental Protocols for Stability Assessment

The following are proposed methodologies for conducting a comprehensive stability study on this compound. These protocols are based on standard industry practices for active pharmaceutical ingredients (APIs).

Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Stress Conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

-

Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradation products.

-

Mass Spectrometry: Use LC-MS to identify the mass of potential degradation products.

References

- 1. This compound | 75626-22-1 | Benchchem [benchchem.com]

- 2. phenol handling phenol hydrates substituted phenols cresols [biodeg.co.uk]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. fishersci.nl [fishersci.nl]

- 7. fishersci.ie [fishersci.ie]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Potent Potential of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of biological activities. This in-depth technical guide explores the core biological activities of fluorinated phenols, including their antimicrobial, antioxidant, and cytotoxic properties. By leveraging fluorine's unique electronic properties, researchers can modulate the potency, selectivity, and pharmacokinetic profiles of phenolic compounds, paving the way for the development of novel therapeutics. This guide provides a comprehensive overview of quantitative bioactivity data, detailed experimental protocols, and visualizations of key signaling pathways and drug discovery workflows to support researchers in this dynamic field.

Antimicrobial Activity of Fluorinated Phenols

Fluorination can significantly enhance the antimicrobial properties of phenolic compounds. The introduction of fluorine atoms can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic distribution of the phenol ring, potentially enhancing interactions with microbial targets.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of fluorinated phenolic compounds against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Fluorophenol | Escherichia coli | >1000 | [1] |

| 3-Fluorophenol | Escherichia coli | >1000 | [1] |

| 4-Fluorophenol | Escherichia coli | >1000 | [1] |

| Fluorinated Chalcones | Staphylococcus aureus | 31.25 - 125 | [2] |

| Fluorinated Chalcones | Gram-negative bacteria | Moderate to high activity | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

1. Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Fluorinated phenol compound stock solution (typically in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (medium only)

-

Solvent control (medium with the highest concentration of DMSO used)

-

Spectrophotometer or microplate reader

2. Procedure:

-

Preparation of Dilutions: Perform serial two-fold dilutions of the fluorinated phenol compound in the microtiter plate using MHB. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected activity.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial agent, positive control, and solvent control. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

6. Quality Control:

-

Ensure the negative control wells show no growth.

-

Ensure the positive control wells with bacteria but no drug show adequate growth.

-

Ensure the solvent control wells show no inhibition of growth.

-

Reference strains with known susceptibility should be included to ensure the validity of the test.[5]

Antioxidant Activity of Fluorinated Phenols

The antioxidant capacity of phenols is attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. Fluorination can modulate this activity by influencing the bond dissociation enthalpy of the O-H bond. The electron-withdrawing effect of fluorine can either enhance or decrease antioxidant potential depending on its position on the aromatic ring.

Quantitative Antioxidant Data

The following table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for the radical scavenging activity of some fluorinated phenolic compounds, typically determined by the DPPH assay.[4][6] A lower value indicates greater antioxidant activity.

| Compound | Assay | EC50/IC50 (µM or µg/mL) | Reference |

| 3-Fluoro-3',4',5'-trimethoxyflavone | DPPH | 37 µg/mL | [7] |

| 3-Fluoro-3',4',5'-trihydroxyflavone | DPPH | 0.24 µg/mL | [7] |

| 3',4',5'-Trimethoxyflavone (non-fluorinated) | DPPH | 71 µg/mL | [7] |

| 3',4',5'-Trihydroxyflavone (non-fluorinated) | DPPH | 0.33 µg/mL | [7] |

Note: The data highlights that fluorination at the 3-position of the flavone scaffold can enhance antioxidant activity.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of fluorinated phenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

1. Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Fluorinated phenol compound stock solution

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or microplate reader

2. Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of dilutions of the fluorinated phenol compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Cytotoxic Activity of Fluorinated Phenols

Fluorinated phenols have shown promise as cytotoxic agents against various cancer cell lines. The mechanisms underlying their cytotoxicity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected fluorinated phenolic compounds against different cancer cell lines, typically determined by the MTT assay. A lower IC50 value indicates greater cytotoxic potency.

| Compound | Cell Line | IC50 (µM or µg/mL) | Reference |

| Fluorinated diphenylamine chalcone (B3) | HeLa (Cervical Cancer) | 32.42 µg/mL | [8] |

| Fluorinated diphenylamine chalcone (B5) | HeLa (Cervical Cancer) | 24.53 µg/mL | [8] |

| 5-Fluorouracil (Reference Drug) | HeLa (Cervical Cancer) | - | [8] |

| 4'-Bromoflavonol (6l) | A549 (Lung Cancer) | 0.46 ± 0.02 µM | [9] |

| 5-Fluorouracil (Reference Drug) | A549 (Lung Cancer) | 4.98 ± 0.41 µM | [9] |

| Mono-fluorinated FAA derivative (5a) | Murine Macrophages | Stimulatory effect | [10] |

| Di-fluorinated FAA derivative (5c) | Murine Macrophages | Stimulatory effect | [10] |

| Di-fluorinated FAA derivative (5d) | Murine Macrophages | Stimulatory effect | [10] |

Note: The data suggests that fluorination can lead to potent cytotoxic agents, with some compounds showing greater potency than the reference drug 5-Fluorouracil.[9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of fluorinated phenols on cancer cell lines.[11][12][13][14][15]

1. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Fluorinated phenol compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 N HCl)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenol compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the compound, and Abs_control is the absorbance of the untreated cells.

-

IC50 Determination: Plot the percentage of cell viability against the concentration of the compound. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[16][17]

Signaling Pathways and Drug Discovery Workflow

The biological activities of fluorinated phenols are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by phenolic compounds and are relevant to their anticancer and anti-inflammatory activities.

Caption: MAPK Signaling Pathway and potential intervention by fluorinated phenols.

Caption: NF-κB Signaling Pathway and its inhibition by fluorinated phenols.

Caption: Apoptosis Signaling Pathways and induction by fluorinated phenols.

Drug Discovery Workflow

The development of new drugs based on fluorinated phenols follows a structured workflow, from initial hit identification to preclinical development.